3-bromo-1,1,2,2-tetrafluorocyclobutane
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Overview
Description
3-bromo-1,1,2,2-tetrafluorocyclobutane is a halogenated cyclobutane derivative with the molecular formula C₄H₃BrF₄. This compound is characterized by the presence of bromine and four fluorine atoms attached to a cyclobutane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,1,2,2-tetrafluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the bromination of 1,1,2,2-tetrafluorocyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,1,2,2-tetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetrafluorocyclobutane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding brominated cyclobutanones or cyclobutanols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 1,1,2,2-tetrafluorocyclobutanol or 1,1,2,2-tetrafluorocyclobutylamine.
Reduction: Formation of 1,1,2,2-tetrafluorocyclobutane.
Oxidation: Formation of brominated cyclobutanones or cyclobutanols.
Scientific Research Applications
3-bromo-1,1,2,2-tetrafluorocyclobutane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Potential use in the development of pharmaceuticals and agrochemicals due to its unique halogenation pattern.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-bromo-1,1,2,2-tetrafluorocyclobutane involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in halogen bonding, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,1,2,2-tetrafluoropropane: A similar halogenated compound with a propyl group instead of a cyclobutane ring.
3-bromo-1,1,1-trifluoroacetone: Another halogenated compound with a trifluoromethyl group and a ketone functional group.
Uniqueness
3-bromo-1,1,2,2-tetrafluorocyclobutane is unique due to its cyclobutane ring structure combined with bromine and multiple fluorine atoms. This combination imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
374-29-8 |
---|---|
Molecular Formula |
C4H3BrF4 |
Molecular Weight |
207 |
Purity |
95 |
Origin of Product |
United States |
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